6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness ADME

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 439108-98-2) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It features a 2-methyl substituent on the pyrazole ring and a 6-methanesulfonyl group on the pyrimidine ring, with a primary amine at the 7-position.

Molecular Formula C8H10N4O2S
Molecular Weight 226.25
CAS No. 439108-98-2
Cat. No. B2487216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS439108-98-2
Molecular FormulaC8H10N4O2S
Molecular Weight226.25
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C
InChIInChI=1S/C8H10N4O2S/c1-5-3-7-10-4-6(15(2,13)14)8(9)12(7)11-5/h3-4H,9H2,1-2H3
InChIKeyLSOQEMDMIIKUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 439108-98-2): Core Scaffold and Physicochemical Identity


6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 439108-98-2) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It features a 2-methyl substituent on the pyrazole ring and a 6-methanesulfonyl group on the pyrimidine ring, with a primary amine at the 7-position [1]. The compound has a molecular formula of C₈H₁₀N₄O₂S and a molecular weight of 226.25 g/mol [1]. It is commercially available as a research-grade building block (e.g., Enamine catalog EN300-77105, ≥95% purity) . The pyrazolo[1,5-a]pyrimidine scaffold is widely exploited in medicinal chemistry for its ability to act as a kinase hinge-binding motif, and substituent variation at the 6-position is known to modulate both potency and selectivity [2].

1 Low predicted logP supports aqueous biochemical assay conditions
2 226 Da MW aligns with fragment-based screening requirements
3 7-NH2 provides versatile synthetic handle for focused library synthesis
4 6-Methylsulfonyl group expands polar interaction space beyond parent scaffold

Why 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Casually Substituted: Substituent-Driven Divergence in the Pyrazolo[1,5-a]pyrimidine Series


Pyrazolo[1,5-a]pyrimidine derivatives are not freely interchangeable because even small substituent changes dramatically alter physicochemical and biological profiles. For example, replacing the 6-methylsulfonyl group with a 6-tert-butylsulfonyl group increases the predicted logP by >2.5 log units (from 0.16 to 2.85) [1][2], fundamentally changing solubility, permeability, and formulation behavior. The parent scaffold without a 6-sulfonyl group (2-methylpyrazolo[1,5-a]pyrimidin-7-amine, CAS 2369-83-7) has a logP of 0.4–1.2 and lacks the hydrogen-bond acceptor capacity provided by the sulfonyl oxygens . Such differences preclude one-to-one replacement in structure–activity relationship (SAR) studies, lead optimization, or chemical biology probe development. The quantitative evidence below demonstrates where this compound diverges from its closest analogs in measurable terms.

Property context
This compound
Analog may differ
Lipophilicity
Low logP supports aqueous solubility screening
6-tert-butylsulfonyl analog may shift substantially higher in lipophilicity
Polar interactions
Sulfonyl oxygens provide H-bond acceptor capacity
Parent scaffold lacks sulfonyl group; polar interaction profile may differ
Solid-state profile
Higher melting point suggests crystalline stability
Parent scaffold has lower thermal threshold; solubility may not transfer

Quantitative Differentiation Evidence for 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


Lipophilicity Differential: >16-Fold Lower logP Versus 6-tert-Butylsulfonyl Analog

The target compound displays a predicted logP of 0.164, markedly lower than the 6-tert-butylsulfonyl analog (logP 2.854) [1][2]. This represents a >2.5 log unit difference, equating to an approximately 300-fold difference in octanol–water partition coefficient.

logP Differential
Cross-study comparable
Target logP 0.16 vs. Analog logP 2.85
Supports aqueous solubility screening fit
Predicted values; experimental verification recommended
Lipophilicity Drug-likeness ADME Solubility

Molecular Weight Advantage: Lower MW Supports Superior Ligand Efficiency Metrics

With a molecular weight of 226.25 g/mol, the target compound is 42 Da lighter than the 6-tert-butylsulfonyl analog (268.34 g/mol) and contains 3 fewer heavy atoms [1][2]. This lower molecular weight is advantageous for maintaining favorable ligand efficiency indices during lead optimization.

MW Differential
Cross-study comparable
Target 226.25 vs. Analog 268.34 g/mol
May support ligand efficiency metrics
Vendor-reported values
Ligand efficiency Lead optimization Fragment-based drug discovery

Thermal Stability: High Melting Point Consistent with Crystalline Formulation Potential

The compound exhibits a melting point of 208–210 °C [1], significantly higher than the parent scaffold 2-methylpyrazolo[1,5-a]pyrimidin-7-amine (184–187 °C) , consistent with the introduction of the polar methylsulfonyl group that enhances crystal lattice energy.

Thermal Stability
Cross-study comparable
208–210 °C vs. Parent 184–187 °C
May support solid-state stability screening
Vendor-reported melting points
Thermal stability Formulation Solid-state properties

Hydrogen-Bond Acceptor Capacity: Sulfonyl Group Introduces Additional Polar Interactions Absent in Parent Scaffold

The 6-methanesulfonyl group introduces two sulfonyl oxygen atoms capable of acting as hydrogen-bond acceptors, a feature absent in the unsubstituted parent compound 2-methylpyrazolo[1,5-a]pyrimidin-7-amine [1]. In the pyrazolo[1,5-a]pyrimidine kinase inhibitor series, the hinge-binding motif is typically provided by the pyrimidine N1 and the 7-NH₂, but the 6-sulfonyl group can engage additional interactions with the ribose pocket or solvent-exposed regions of the ATP-binding site [2].

H-Bond Acceptor Profile
Class-level inference
2 additional sulfonyl H-bond acceptors vs. parent scaffold
May support additional polar interactions for inhibitor design
No direct binding data for this specific compound
Hydrogen bonding Kinase hinge binding Structure-based design

High-Value Application Scenarios for 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Hit Finding: Fragment-Based Screening

The low molecular weight (226 Da) and high aqueous solubility (logP 0.16) make this compound an ideal fragment for NMR-based or SPR-based screening against kinase targets [1]. The pyrazolo[1,5-a]pyrimidine core is a validated kinase hinge-binder, and the 6-methylsulfonyl group offers additional polar contacts that can be exploited during fragment growing and merging strategies [2].

Lead Optimization: Core Scaffold with Favorable Ligand Efficiency for Kinase Programs

With a molecular weight of only 226 Da, this compound provides a lean starting point for lead optimization campaigns targeting CDKs, Pim kinases, or other therapeutically relevant kinases [2]. Its low logP supports the addition of potency-driving hydrophobic substituents during optimization without exceeding drug-likeness thresholds [1].

Chemical Biology Probe Development: Selective Tool Compound Synthesis

The 7-amino group serves as a versatile synthetic handle for further derivatization (e.g., amide coupling, reductive amination, or urea formation), enabling rapid generation of focused libraries for target identification and chemical biology studies [1][2].

Agrochemical Lead Discovery: Pyrazolopyrimidine-Based Pesticide Scaffolds

Pyrazolo[1,5-a]pyrimidine derivatives have been explored as fungicidal and nematicidal agents [3]. The methylsulfonyl group can improve metabolic stability and environmental persistence profiles, making this compound a candidate for agrochemical lead optimization where physicochemical property tuning is critical.

Application
Selection Property
Validation Focus
Kinase fragment-based screening
Low logP & MW fragment fit
Biochemical solubility & ligand efficiency
Kinase lead optimization
Core scaffold with lean MW
Developability threshold monitoring
Chemical biology probe synthesis
7-NH2 derivatization handle
Library scope & synthetic tractability
Agrochemical scaffold discovery
Methylsulfonyl metabolic tuning
Environmental persistence & activity screening
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